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Introduction
JNJ-38877605, also known as JNJ 303, is a potent and selective, orally bioavailable, ATP-

competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met

signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and

its aberrant activation is implicated in the pathogenesis of various human cancers.[2][3] This

has positioned c-Met as a compelling target for anticancer therapy.[3] JNJ-38877605

demonstrated significant preclinical antitumor activity in a range of cancer models.[4] However,

its clinical development was terminated due to species-specific renal toxicity observed in a

phase I trial.[3][4] This document provides an in-depth technical guide on the preclinical

research of JNJ-38877605 in non-cardiac therapeutic areas, with a primary focus on oncology.

Mechanism of Action
JNJ-38877605 exerts its therapeutic effects by selectively inhibiting the c-Met receptor tyrosine

kinase.[3] It binds to the ATP-binding site of the c-Met kinase domain, preventing its

phosphorylation and subsequent activation.[2] This blockade of c-Met signaling leads to the

inhibition of downstream pathways critical for tumor growth and survival.[5]
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The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers receptor

dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This

activation initiates a cascade of downstream signaling events. JNJ-38877605 effectively inhibits

this initial activation step.
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Figure 1: JNJ-38877605 Inhibition of the c-Met Signaling Pathway.

Quantitative Data Presentation
The preclinical efficacy of JNJ-38877605 has been evaluated in various in vitro and in vivo

models. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of JNJ-38877605
Parameter Value Cell Lines Reference

c-Met Kinase IC50 4 nM
N/A (Biochemical

Assay)
[2]

Selectivity
>600-fold vs. >200

other kinases
N/A [2]

Inhibition of c-Met

Phosphorylation
Effective at 500 nM

EBC1, GTL16, NCI-

H1993, MKN45
[2]

Inhibition of RON

Phosphorylation
Effective at 500 nM

EBC1, GTL16, NCI-

H1993, MKN45
[2]
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Table 2: In Vivo Efficacy of JNJ-38877605 in Xenograft
Models

Animal Model Tumor Type Dosage Effect Reference

GTL16 Xenograft
Gastric

Carcinoma

40 mg/kg/day

(p.o.) for 3 days

Significant

decrease in

plasma IL-8,

GROα, and

uPAR

[2]

U251 Xenograft Glioblastoma Not Specified

Combination with

ionizing radiation

counteracted

radiation-induced

invasiveness and

promoted

apoptosis

[5]

MDA-MB-231

Xenograft
Breast Cancer Not Specified

Combination with

ionizing radiation

enhanced

radiosensitivity

[5]

Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available in the public domain.

The following sections provide generalized methodologies based on the available information

and standard laboratory practices. For specific details, it is recommended to consult the original

publications.

In Vitro Kinase Assay (Representative Protocol)
The inhibitory activity of JNJ-38877605 on c-Met kinase was likely determined using a

biochemical assay format, such as a radiometric or fluorescence-based assay.

Reagents: Recombinant human c-Met kinase, ATP, a suitable peptide or protein substrate

(e.g., poly(Glu, Tyr) 4:1), JNJ-38877605, and assay buffer.
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Procedure:

1. The kinase reaction is initiated by combining the c-Met enzyme, substrate, and varying

concentrations of JNJ-38877605 in the assay buffer.

2. The reaction is started by the addition of ATP (for radiometric assays, [γ-³²P]ATP is used).

3. The reaction mixture is incubated for a defined period at a specific temperature (e.g., 30°C

for 30-60 minutes).

4. The reaction is stopped, and the amount of phosphorylated substrate is quantified.

5. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Phosphorylation Assay (Representative
Protocol)
The effect of JNJ-38877605 on c-Met phosphorylation in cancer cell lines was typically

assessed by Western blotting.

Cell Culture: Human cancer cell lines with known c-Met activation (e.g., GTL16, MKN45) are

cultured in appropriate media.

Treatment: Cells are treated with various concentrations of JNJ-38877605 or vehicle control

for a specified duration. In some experiments, cells are stimulated with HGF to induce c-Met

phosphorylation.

Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing protease and

phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a

standard method (e.g., BCA assay).

Western Blotting:

1. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or

nitrocellulose membrane.
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2. The membrane is blocked to prevent non-specific antibody binding.

3. The membrane is incubated with primary antibodies specific for phosphorylated c-Met (p-

c-Met) and total c-Met. Antibodies against other signaling proteins like p-AKT, p-ERK, and

their total forms are also used.

4. After washing, the membrane is incubated with a corresponding HRP-conjugated

secondary antibody.

5. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

Animal Xenograft Studies (Representative Protocol)
The in vivo antitumor activity of JNJ-38877605 was evaluated in immunodeficient mice bearing

human tumor xenografts.

Animal Model: 6-week-old female immunodeficient mice (e.g., nu/nu or SCID) are used.[2]

Tumor Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ GTL16 cells) in a

suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.

[2]

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are

then randomized into treatment and control groups.

Drug Administration: JNJ-38877605 is administered orally (p.o.) at the specified dose and

schedule. The vehicle for administration is a solution that can include propylene glycol and

Tween 80 in D5W.[2]

Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of

the study, tumors may be excised and weighed. Plasma samples can be collected to

measure biomarkers like IL-8 and GROα.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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